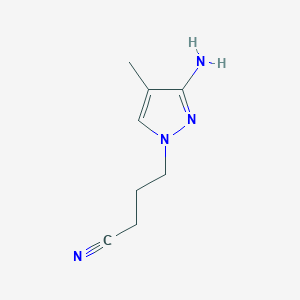
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method is the nucleophilic substitution reaction where the amino group of the pyrazole reacts with a halogenated butanenitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and nitrile groups can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-methyl-1H-pyrazole: A precursor in the synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile.
4-(3-amino-1H-pyrazol-1-yl)butanenitrile: A structural isomer with different substitution patterns.
4-(3-nitro-4-methyl-1H-pyrazol-1-yl)butanenitrile: An oxidized derivative with a nitro group instead of an amino group.
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
4-(3-amino-4-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-7-6-12(11-8(7)10)5-3-2-4-9/h6H,2-3,5H2,1H3,(H2,10,11) |
Clave InChI |
YUTWLFWTIWKQDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13306740.png)
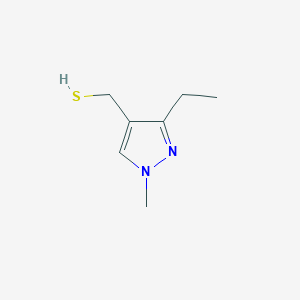
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)

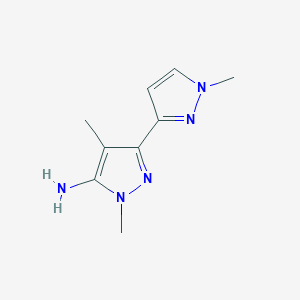
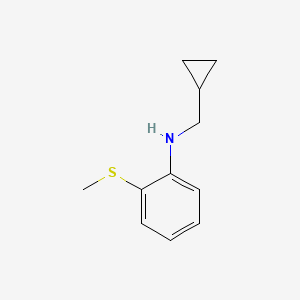
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)



![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
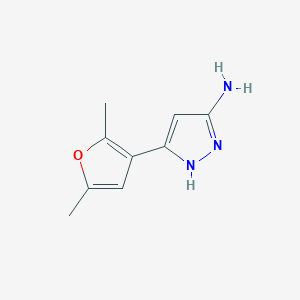
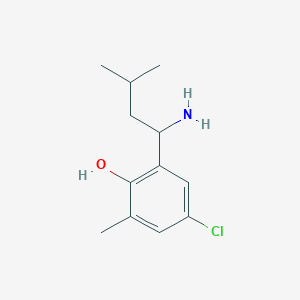
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
